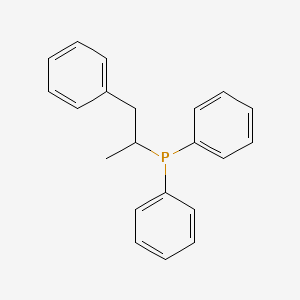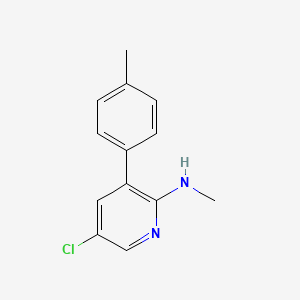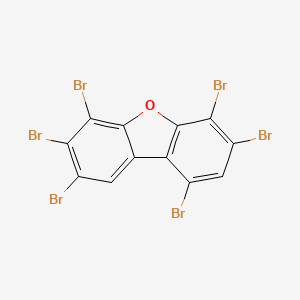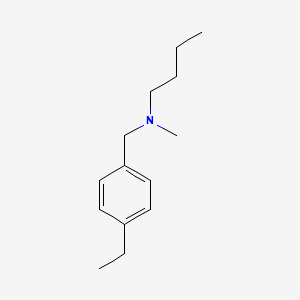
Diphenyl(1-phenylpropan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(1-phenylpropan-2-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 1-phenylpropan-2-yl group. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diphenyl(1-phenylpropan-2-yl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of diphenylchlorophosphine with phenylmagnesium bromide under controlled conditions yields the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: Diphenyl(1-phenylpropan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where it replaces other groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Regeneration of the original phosphane.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Diphenyl(1-phenylpropan-2-yl)phosphane finds applications in multiple scientific domains:
Chemistry: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diphenyl(1-phenylpropan-2-yl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination alters the electronic properties of the metal, enhancing its reactivity and selectivity in various chemical reactions. The compound’s molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalysis .
Comparación Con Compuestos Similares
Diphenylphosphine: Similar in structure but lacks the 1-phenylpropan-2-yl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Phenylphosphine: Contains one phenyl group attached to the phosphorus atom.
Uniqueness: Diphenyl(1-phenylpropan-2-yl)phosphane is unique due to the presence of the 1-phenylpropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in catalytic applications where specific reactivity and selectivity are required .
Propiedades
Número CAS |
823219-40-5 |
|---|---|
Fórmula molecular |
C21H21P |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
diphenyl(1-phenylpropan-2-yl)phosphane |
InChI |
InChI=1S/C21H21P/c1-18(17-19-11-5-2-6-12-19)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18H,17H2,1H3 |
Clave InChI |
IJFPCGGWSUPTTD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)



![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)



![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B14229489.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)

![3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14229511.png)
